

physicochemical properties of 4-Chloro-5-hydroxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

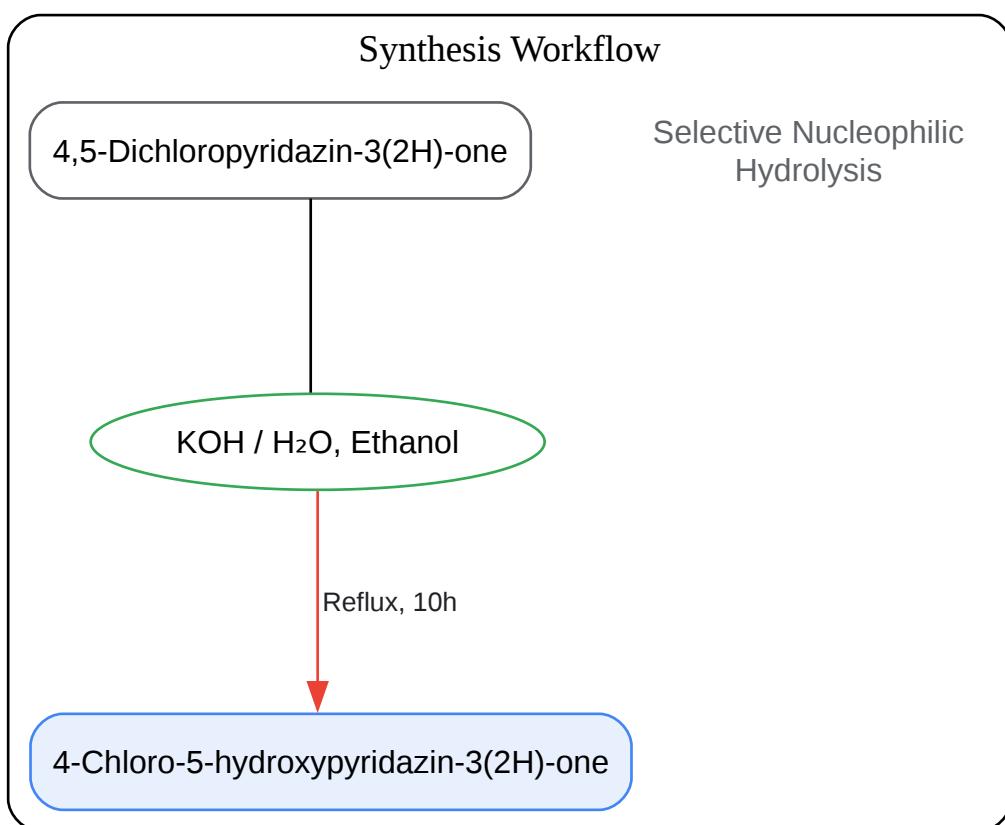
Compound Name: 4-Chloro-5-hydroxypyridazin-3(2H)-one

Cat. No.: B3029388

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-5-hydroxypyridazin-3(2H)-one**

For Researchers, Scientists, and Drug Development Professionals


Abstract

4-Chloro-5-hydroxypyridazin-3(2H)-one (CAS No. 64178-58-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules.^{[1][2]} This guide provides a comprehensive overview of its core physicochemical properties, leveraging both reported data and predictive insights derived from analogous structures. The narrative emphasizes the causality behind its chemical behavior, offering field-proven methodologies for its synthesis, characterization, and analysis. This document is structured to serve as a practical reference for researchers engaged in the development of novel therapeutics based on the pyridazinone scaffold.

Molecular Structure and Tautomerism

A foundational aspect of the chemistry of **4-Chloro-5-hydroxypyridazin-3(2H)-one** is its existence in a state of tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium primarily involves keto-enol forms.^{[3][4]} The molecule can theoretically exist in at least three forms: the primary 3(2H)-one form, and its tautomers, 5-chloro-6-hydroxypyridazin-4(1H)-one and 4-chloro-3,5-dihydroxypyridazine.

For substituted hydroxypyridazines, the equilibrium generally favors the thermodynamically more stable keto (or "oxo") form.^[2] Therefore, **4-Chloro-5-hydroxypyridazin-3(2H)-one** is the most likely predominant tautomer in solid and solution phases under standard conditions. This stability is attributed to the formation of a conjugated amide system within the ring, which is energetically favorable. Understanding this tautomerism is critical, as it dictates the molecule's hydrogen bonding capabilities, acidity, and reactivity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-5-HYDROXY-3(2H)-PYRIDAZINONE | 64178-58-1 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Chloro-5-hydroxypyridazin-3(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029388#physicochemical-properties-of-4-chloro-5-hydroxypyridazin-3-2h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com